molecular formula C13H13N3O3S B2641083 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine CAS No. 1706295-22-8

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2641083
CAS No.: 1706295-22-8
M. Wt: 291.33
InChI Key: YUCCDQUYOXPSCR-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and an azetidine-1-carbonyl group linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 1,2-dichloroethane with thiourea to form the thiazole ring . This intermediate is then reacted with azetidine-1-carbonyl chloride under basic conditions to introduce the azetidine moiety . Finally, the methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-yl]pyridine.

    Substitution: Formation of 2-bromo-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine.

Scientific Research Applications

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The azetidine moiety could enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is unique due to the presence of both a thiazole ring and an azetidine moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCDQUYOXPSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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